Fmoc-Orn(Ivdde)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

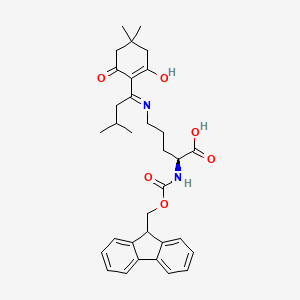

Fmoc-Orn(Ivdde)-OH: is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group at the side chain. This compound is primarily used in solid-phase peptide synthesis to protect the amino and side chain groups during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of ornithine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Side Chain: The side chain amino group of ornithine is protected using the ivDde group. This involves reacting the Fmoc-protected ornithine with ivDde chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to produce larger quantities. The process involves:

Large-Scale Protection Reactions: Using industrial reactors to carry out the protection reactions with Fmoc chloride and ivDde chloride.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-Orn(Ivdde)-OH undergoes deprotection reactions to remove the Fmoc and ivDde groups. The Fmoc group is typically removed using a base such as piperidine, while the ivDde group is removed using hydrazine or a similar reagent.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrazine for ivDde removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products:

Deprotected Ornithine: After removal of the protecting groups.

Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Orn(Ivdde)-OH is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection under mild conditions, making it suitable for synthesizing complex peptides. The ivDde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) group provides additional stability during the synthesis process and can be selectively removed using hydrazine solutions without affecting other protecting groups.

In protein engineering, this compound is utilized to create modified peptides that can be studied for their structural and functional properties. The incorporation of ornithine residues can enhance peptide stability and alter biological activity.

Applications:

- Studying Protein Interactions: Peptides synthesized with this compound can be used to investigate interactions between proteins and other biomolecules.

- Therapeutic Development: Modified peptides may exhibit improved efficacy in therapeutic applications due to enhanced binding properties or stability .

Drug Development

The compound plays a crucial role in the development of peptide-based drugs. Its ability to facilitate the synthesis of complex peptides makes it a valuable tool for creating therapeutic agents targeting various diseases.

Case Studies:

- Antimicrobial Peptides: Research has shown that peptides containing ornithine exhibit antimicrobial properties, making them candidates for new antibiotic therapies.

- Immunomodulatory Peptides: Peptides synthesized using this compound have been studied for their potential to modulate immune responses.

Industrial Applications

Beyond its scientific applications, this compound is also employed in the development of biomaterials and bioconjugates. These materials are essential in various industrial processes, including drug delivery systems and tissue engineering.

Industrial Uses:

Mécanisme D'action

Protection and Deprotection: The Fmoc group protects the amino terminus by forming a stable carbamate linkage, which can be removed under basic conditions. The ivDde group protects the side chain amino group by forming a stable imine linkage, which can be removed using hydrazine.

Molecular Targets and Pathways: The primary target of Fmoc-Orn(Ivdde)-OH is the amino group of ornithine. The protecting groups prevent unwanted reactions during peptide synthesis, ensuring that the desired peptide sequence is obtained.

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

Fmoc-Arg(Pbf)-OH: Uses a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side chain protection.

Uniqueness: this compound is unique in its use of the ivDde group for side chain protection, which offers quasi-orthogonal protection and can be selectively removed without affecting the Fmoc group. This allows for greater flexibility and control in peptide synthesis.

Activité Biologique

Fmoc-Orn(Ivdde)-OH (N-α-Fmoc-N-δ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-ornithine) is a modified amino acid primarily utilized in peptide synthesis. This compound possesses unique biological activities that are critical for various biochemical applications, particularly in the fields of medicinal chemistry and biochemistry.

Structure and Properties

This compound has the chemical formula C33H40N2O6 and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during peptide synthesis. The ivDde group provides additional stability and specificity during the synthesis process. The structure allows it to participate in various biochemical interactions due to its hydrophobic and aromatic characteristics.

Target of Action:

this compound primarily targets biological systems involved in peptide formation. It facilitates the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptides.

Mode of Action:

The Fmoc group acts as a temporary protecting agent, while the ivDde group can be selectively removed under specific conditions, allowing for subsequent modifications of peptides without interfering with other side chains. This selectivity is crucial in synthesizing complex peptide structures.

Biochemical Pathways:

Interactions with various enzymes and proteins are influenced by the compound's hydrophobicity and aromaticity. These interactions can lead to significant effects on cellular functions, including signaling pathways and gene expression.

Biological Effects

Cellular Effects:

Studies indicate that this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, research has shown that peptides synthesized using this compound can act as inhibitors or substrates in biochemical assays, affecting target cell functions .

Molecular Mechanism:

At the molecular level, this compound can bind to biomolecules, leading to enzyme inhibition or activation. This binding can alter gene expression patterns and metabolic processes within cells .

Research Findings and Applications

This compound is extensively used in peptide synthesis for various applications:

- Medicinal Chemistry: Peptides synthesized from this compound are explored as potential therapeutic agents. For example, cyclic peptides generated from this compound have shown enhanced biological activity compared to their linear counterparts .

- Biochemical Research: The compound is employed to create probes for studying protein interactions and modifications. Its ability to facilitate the synthesis of branched and cyclic peptides makes it invaluable in understanding complex biological systems .

- Industrial Applications: In pharmaceutical manufacturing, this compound is utilized for large-scale peptide production, contributing to drug development processes .

Case Studies

- Peptide Synthesis Optimization: A study demonstrated that increasing the concentration of hydrazine during the deprotection of ivDde groups significantly improved yields in peptide synthesis. However, care must be taken as excessive concentrations may lead to undesired side reactions .

- Cyclic Peptide Development: Research highlighted the successful generation of bicyclic peptides using this compound as a building block. These peptides exhibited superior stability and biological activity, making them suitable candidates for drug discovery .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of protecting the end amido group in Fmoc-Orn(Ivdde)-OH?

A1: Protecting the end amido group of amino acids like ornithine (Orn) with a protecting group like Ivdde is crucial during peptide synthesis. [] This protection prevents unwanted side reactions and ensures that the amino acid couples specifically at the desired site on the growing peptide chain.

Q2: What spectroscopic techniques were used to confirm the structure of this compound?

A2: The abstract mentions the use of four spectroscopic techniques for structural confirmation: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.